molecular formula C11H9FN2O2 B15324832 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B15324832
M. Wt: 220.20 g/mol
InChI Key: JTFRLNGPOHAXMP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl ring: The pyrazole ring is then subjected to a Friedel-Crafts acylation reaction with 4-fluoro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming ester derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-5-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position of the pyrazole ring.

    1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-2-carboxylic acid: This isomer has the carboxylic acid group at the 2-position of the pyrazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-7-6-8(2-3-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

JTFRLNGPOHAXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F

Origin of Product

United States

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